4-Nitro-3-(pyrrolidin-1-YL)benzoic acid
CAS No.:
Cat. No.: VC13521194
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O4 |
|---|---|
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 4-nitro-3-pyrrolidin-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(13(16)17)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) |
| Standard InChI Key | HAYQXOQBFWZINR-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 4-nitro-3-(pyrrolidin-1-yl)benzoic acid, reflects its substitution pattern: a carboxylic acid group at position 1, a pyrrolidine moiety at position 3, and a nitro group at position 4. This arrangement distinguishes it from the more commonly studied isomer, 3-nitro-4-(pyrrolidin-1-yl)benzoic acid (CAS 40832-81-3), which reverses the nitro and pyrrolidine positions . The molecular formula is C₁₁H₁₂N₂O₄, with a theoretical molecular weight of 236.23 g/mol, consistent with analogs such as 5-nitro-2-(pyrrolidin-1-yl)benzoic acid (236.22 g/mol).
Key structural features include:
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Nitro group: A strong electron-withdrawing group that influences electrophilic substitution reactions and redox properties.
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Pyrrolidine ring: A five-membered amine heterocycle that enhances lipophilicity and potential binding to biological targets.
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Carboxylic acid: Provides sites for salt formation, esterification, or amide coupling in drug design .
Synthetic Routes and Optimization
While no direct synthesis protocols for 4-nitro-3-(pyrrolidin-1-yl)benzoic acid are documented, analogous compounds suggest viable pathways:
Nucleophilic Aromatic Substitution (SNAr)
A plausible route involves substituting a nitro-substituted benzoic acid precursor with pyrrolidine. For example:
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Precursor: 3-fluoro-4-nitrobenzoic acid.
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Reagents: Pyrrolidine in dimethylformamide (DMF) with potassium carbonate as a base.
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Conditions: Heating at 120–150°C for 12–24 hours.
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Work-up: Acidification to precipitate the product, followed by purification via recrystallization or chromatography.
Optimization Considerations:
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Solvent polarity: DMF or dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing transition states.
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Temperature control: Prolonged heating may lead to decarboxylation or over-reduction of the nitro group.
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Yield improvements: Monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) can prevent side reactions.
Alternative Pathways
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Reductive Amination: Coupling 4-nitro-3-aminobenzoic acid with pyrrolidine via a reductive process using sodium cyanoborohydride.
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Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce the pyrrolidine group, though this method is less common for nitro-substituted substrates.
Physicochemical Properties
Predicted properties based on structural analogs include:
The nitro group’s electron-withdrawing effect reduces the carboxylic acid’s pKa compared to unsubstituted benzoic acid (pKa ~4.2).
Biological Activity and Mechanisms
While direct studies on 4-nitro-3-(pyrrolidin-1-yl)benzoic acid are absent, related compounds exhibit:
Antimicrobial Activity
Nitro-aromatic compounds often disrupt microbial electron transport chains. For instance, 5-nitro-2-(pyrrolidin-1-yl)benzoic acid shows moderate activity against Staphylococcus aureus (MIC: 32 µg/mL). The nitro group’s redox cycling generates reactive oxygen species (ROS), damaging bacterial membranes.
Anticancer Mechanisms
Nitro groups in analogs like 3-nitro-4-(piperidin-1-yl)benzaldehyde exhibit tubulin polymerization inhibition (IC₅₀: 1.2 µM in MCF-7 cells). This mechanism, combined with ROS generation, could make 4-nitro-3-(pyrrolidin-1-yl)benzoic acid a candidate for anticancer drug development.
Comparative Analysis with Positional Isomers
The substitution pattern significantly alters reactivity and bioactivity:
The 4-nitro isomer’s steric environment may reduce enzymatic reduction rates compared to 3-nitro analogs, potentially altering metabolic pathways .
Future Research Directions
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Synthetic Chemistry: Develop regioselective methods to isolate the 4-nitro isomer from reaction mixtures.
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SAR Studies: Systematically modify the pyrrolidine ring (e.g., N-alkylation) to optimize target binding.
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In Silico Modeling: Use molecular docking to predict interactions with COX-2 or tubulin.
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Toxicological Profiling: Assess genotoxicity risks associated with nitro group reduction intermediates.
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